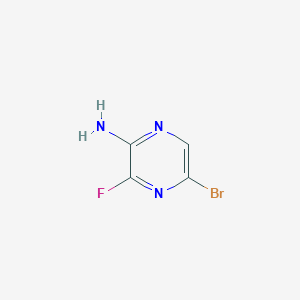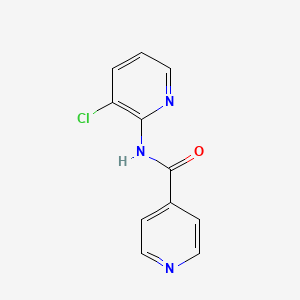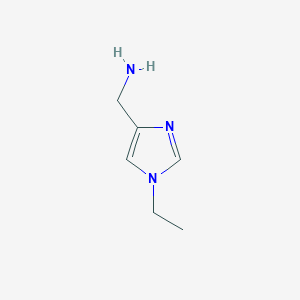![molecular formula C6H7F3N2O B6618853 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine CAS No. 1368886-61-6](/img/structure/B6618853.png)
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine, commonly referred to as TFMOA, is an organic compound that is widely used in scientific research. It is an important building block for the synthesis of various compounds, and its unique physical and chemical properties have made it a valuable tool in the laboratory. TFMOA is a versatile compound that can be used in a variety of applications, including drug discovery, drug synthesis, and chemical synthesis.
作用機序
The mechanism of action of TFMOA is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can affect the activity of those proteins. For example, TFMOA has been shown to bind to certain enzymes, which can affect their activity. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMOA are not fully understood. However, research has shown that TFMOA can affect the activity of certain proteins in the body. For example, TFMOA has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well. Finally, TFMOA has been shown to affect the expression of certain genes, which can affect the expression of certain proteins.
実験室実験の利点と制限
TFMOA is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using TFMOA is that it is easy to synthesize and can be used in a variety of applications. Additionally, TFMOA is a relatively stable compound, which makes it ideal for use in long-term experiments. However, one of the main disadvantages of using TFMOA is that it is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
Given the versatility of TFMOA, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing TFMOA. Additionally, research could be done to explore the potential applications of TFMOA in drug discovery and drug synthesis. Additionally, research could be done to explore the potential biochemical and physiological effects of TFMOA. Finally, research could be done to explore the potential uses of TFMOA in materials science.
合成法
TFMOA can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, reductive amination, and the Curtius rearrangement. The Friedel-Crafts alkylation reaction is the most common method used to synthesize TFMOA. This reaction involves the use of an alkyl halide, a Lewis acid catalyst, and an amine to produce the desired compound. The reductive amination method involves the use of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. The Curtius rearrangement is a more complex process that involves the use of a carboxylic acid, an amine, and a base.
科学的研究の応用
TFMOA is a versatile compound that is widely used in scientific research. It is often used in drug discovery and drug synthesis, as it can be used to synthesize a variety of compounds. TFMOA is also used in chemical synthesis, as it can be used to create a variety of compounds with unique properties. In addition, TFMOA is used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules. Finally, TFMOA is used in materials science, as it can be used to create materials with unique properties.
特性
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFNZIWMIQMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)





